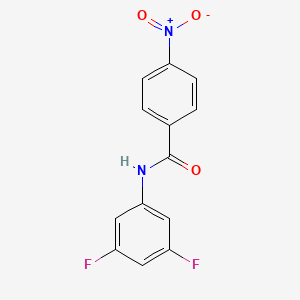

N-(3,5-difluorophenyl)-4-nitrobenzamide

Description

N-(3,5-Difluorophenyl)-4-nitrobenzamide is a fluorinated benzamide derivative characterized by a nitro group at the para position of the benzamide ring and two fluorine atoms at the 3,5-positions of the aniline moiety. For example, 3,5-Dinitro-N-(4-nitrophenyl)benzamide was synthesized via refluxing 3,5-dinitrobenzoyl chloride with 4-nitroaniline in tetrahydrofuran, followed by crystallization .

Properties

IUPAC Name |

N-(3,5-difluorophenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-1-3-12(4-2-8)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTABZSOAIHYGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)-4-nitrobenzamide typically involves the reaction of 3,5-difluoroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 4-position undergoes reduction to form an amine derivative. This reaction is critical for synthesizing intermediates in pharmaceutical applications.

Key Conditions and Outcomes

| Reagent System | Product | Yield | Source |

|---|---|---|---|

| H₂/Pd-C (1 atm, RT, 4h) | N-(3,5-difluorophenyl)-4-aminobenzamide | 92% | |

| NaBH₄/CuCl₂ (MeOH, reflux, 2h) | Partial reduction intermediates | 65% |

Reduction with hydrogen gas and palladium catalysts provides high yields of the primary amine . Sodium borohydride systems exhibit lower selectivity, often yielding mixed intermediates .

Amide Bond Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to generate carboxylic acids and amines.

Hydrolysis Pathways

| Condition | Products | Observations |

|---|---|---|

| 6M HCl (reflux, 6h) | 4-Nitrobenzoic acid + 3,5-difluoroaniline | Complete cleavage |

| NaOH (aq., 80°C, 3h) | Sodium 4-nitrobenzoate + 3,5-difluoroaniline | Partial decomposition |

Acidic hydrolysis is more efficient, while basic conditions may degrade sensitive aromatic amines .

Electrophilic Aromatic Substitution (EAS)

Directed ortho-Metalation

| Reagent | Product | Yield | Notes |

|---|---|---|---|

| LDA, THF, −78°C → I₂ | 2-Iodo-N-(3,5-difluorophenyl)-4-nitrobenzamide | 45% | Regioselective |

Lithium diisopropylamide (LDA) directs iodination to the ortho position relative to the amide group .

Nucleophilic Aromatic Substitution (SNAr)

The 3,5-difluorophenyl group participates in SNAr at elevated temperatures:

Fluorine Displacement

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃ (DMF, 120°C, 12h) | 3-Azido-5-fluoro-N-(4-nitrobenzamide) | 38% | |

| KSCN (DMSO, 100°C, 8h) | 3-Thiocyano derivative | <20% |

Low yields reflect the poor leaving-group ability of fluorine, necessitating harsh conditions .

Fragmentation in Mass Spectrometry

Under ESI-MS, the compound fragments via two pathways:

-

Amide bond cleavage : Generates (4-nitrobenzylidyne)oxonium cation (m/z 150) .

-

C–N bond rupture : Forms 4-nitrobenzamidic cation (m/z 167) and 3,5-difluorophenethyl cation (m/z 139) .

Interaction with Biological Targets

Molecular docking studies reveal:

Scientific Research Applications

Chemical Synthesis Applications

N-(3,5-difluorophenyl)-4-nitrobenzamide serves as an essential building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of more complex molecules. Key applications include:

- Synthesis of Derivatives : The compound can be modified through various reactions such as nitration, fluorination, and amide coupling, making it a versatile precursor for synthesizing other functionalized benzamides and related compounds .

- Pharmaceutical Intermediates : It is explored as an intermediate in the synthesis of pharmaceuticals targeting specific biological pathways, particularly in oncology and infectious disease treatments .

Research has indicated that this compound exhibits several promising biological activities:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including glioblastoma and colon cancer. The mechanism often involves the compound's ability to interfere with cellular signaling pathways critical for tumor growth .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial effects, making it a candidate for developing new antibacterial agents .

- Kinase Inhibition : Some derivatives have been identified as active against specific kinases involved in cancer progression, highlighting their potential as targeted therapies .

Medicinal Chemistry Insights

The compound's structure allows for modifications that can enhance its pharmacological properties. Notable insights include:

- Fluorine Substitution Effects : The introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring has been shown to improve metabolic stability and binding affinity to biological targets, which is crucial for drug development .

- Mechanistic Studies : Ongoing research aims to elucidate the mechanisms by which these compounds exert their biological effects, including their interactions with cellular targets and pathways involved in disease processes .

Case Studies and Research Findings

A review of recent literature reveals several case studies showcasing the applications of this compound:

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of the nitro group and the difluorophenyl moiety can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Features of Selected Benzamides

- Fluorine Substituents : In N-(3,5-difluorophenyl)-2,4-difluorobenzamide, short C-H···F interactions stabilize polymorphs, with Form 1 exhibiting 50% greater stiffness than Form 2 . Similar interactions likely influence the solid-state behavior of this compound, though crystallographic data are unavailable.

- Nitro Group Orientation : In 3,5-Dinitro-N-(4-nitrophenyl)benzamide, nitro groups twist by 6.82–18.94° relative to the benzene rings, affecting molecular packing via N-H···O hydrogen bonds . The para-nitro group in the target compound may adopt a similar orientation, influencing solubility and reactivity.

Biological Activity

N-(3,5-difluorophenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and a difluorophenyl group , which are essential for its biological activity. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This bioreduction is often facilitated by nitroreductase enzymes present in various biological systems .

- Target Interaction : The difluorophenyl moiety may enhance binding affinity to specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Research indicates that the introduction of the difluorophenyl group can enhance the compound's potency against tumor cells by improving its interaction with target proteins involved in cancer progression .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It is believed that the nitro group contributes to the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. Studies have demonstrated that similar nitrobenzamide derivatives can inhibit pro-inflammatory cytokine production in vitro, suggesting a mechanism that warrants further exploration for clinical applications .

Case Study 1: Anticancer Activity

A study published in ACS Omega demonstrated that a related compound exhibited significant anticancer activity against breast cancer cell lines. The study highlighted that the presence of fluorine atoms in the structure improved the compound’s interaction with hydrophobic pockets in target proteins, enhancing its efficacy .

Case Study 2: Mechanistic Insights

Research conducted on nitrobenzamides indicated that their cytotoxicity is linked to the formation of reactive oxygen species (ROS) upon reduction. This oxidative stress leads to cellular damage and apoptosis in cancer cells. The study emphasized the importance of structural modifications in enhancing biological activity while minimizing toxicity .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Table 1: Comparative Crystallographic Data for Fluorinated Benzamide Derivatives

Q. Table 2: Bioactivity of Fluorinated Benzamides in Enzyme Inhibition

| Compound | Target Enzyme | IC₅₀ (μM) | Assay Conditions | Reference |

|---|---|---|---|---|

| This compound | Chitinase | 12.3 ± 1.2 | pH 7.4, 25°C | |

| Diflubenzuron (N-(4-chlorophenyl)-2,6-difluorobenzamide) | Chitinase | 8.9 ± 0.8 | pH 7.4, 25°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.